2-(4-bromophenyl)-N,N-bis(2-cyanoethyl)acetamide
Description
2-(4-bromophenyl)-N,N-bis(2-cyanoethyl)acetamide is an organic compound that features a bromine-substituted phenyl ring and two cyanoethyl groups attached to an acetamide moiety
Properties
IUPAC Name |
2-(4-bromophenyl)-N,N-bis(2-cyanoethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c15-13-5-3-12(4-6-13)11-14(19)18(9-1-7-16)10-2-8-17/h3-6H,1-2,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQULBUATAWJDRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N(CCC#N)CCC#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N,N-bis(2-cyanoethyl)acetamide typically involves the reaction of 4-bromoaniline with acrylonitrile in the presence of a base to form N,N-bis(2-cyanoethyl)-4-bromoaniline. This intermediate is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N,N-bis(2-cyanoethyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide, potassium thiocyanate
Hydrolysis: Hydrochloric acid, sodium hydroxide
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Major Products
Nucleophilic substitution: Formation of azido, thiocyanato, or other substituted derivatives
Hydrolysis: Formation of 4-bromoaniline and cyanoacetic acid
Oxidation and Reduction: Formation of various oxidized or reduced derivatives
Scientific Research Applications
2-(4-bromophenyl)-N,N-bis(2-cyanoethyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N,N-bis(2-cyanoethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine-substituted phenyl ring and cyanoethyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N,N-bis(2-cyanoethyl)acetamide
- 2-(4-fluorophenyl)-N,N-bis(2-cyanoethyl)acetamide
- 2-(4-methylphenyl)-N,N-bis(2-cyanoethyl)acetamide
Comparison
Compared to its analogs, 2-(4-bromophenyl)-N,N-bis(2-cyanoethyl)acetamide exhibits unique properties due to the presence of the bromine atom. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity, binding affinity, and overall stability. These differences make it a valuable compound for specific applications where these properties are advantageous.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
